Esculentin-1A
Description
Properties
bioactivity |
Gram+ & Gram-, Mammalian cells, |
|---|---|
sequence |
GIFSKLAGKKIKNLLISGLKNVGKEVGMDVVRTGIDIAGCKIKGEC |
Origin of Product |
United States |
Origin, Isolation, and Biosynthetic Pathways of Esculentin 1a
Esculentin-1A is a member of the esculentin-1 (B1576701) family of antimicrobial peptides (AMPs). These peptides were originally discovered and isolated from the skin secretions of the European edible frog, Pelophylax lessonae/ridibundus, which was formerly classified as Rana esculenta. frontiersin.orgnih.gov The native this compound is a 46-amino-acid peptide and is part of the frog's innate defense system, providing protection against a wide range of pathogens. frontiersin.orgpensoft.net
The initial isolation and purification of this compound from the frog's cutaneous secretions were achieved using reverse-phase high-performance liquid chromatography (RP-HPLC). frontiersin.org This technique separates peptides based on their hydrophobicity, allowing for the purification of individual members of the esculentin (B142307) family.
The biosynthesis of this compound follows a standard ribosomal pathway for peptide synthesis. Analysis of the skin transcriptome of related frog species has revealed that the precursor protein for esculentin peptides consists of three distinct regions: a signal peptide, an acidic spacer peptide, and the sequence of the mature, active peptide. researchgate.netresearchgate.net Following the translation of the corresponding mRNA on the ribosome, the resulting prepropeptide undergoes a series of processing steps to yield the final, mature this compound.
Post Translational Modifications of Esculentin 1a
Following its ribosomal synthesis, the precursor of Esculentin-1A undergoes crucial post-translational modifications to become a fully functional antimicrobial peptide. These modifications are critical for its structure, stability, and biological activity.
The most significant modifications include:
Disulfide Bridge Formation: The full-length this compound peptide contains two cysteine residues at positions 40 and 46. A disulfide bridge is formed between these two residues, creating a cyclic heptapeptide (B1575542) ring at the C-terminal end of the molecule. frontiersin.orgmedchemexpress.com This structural feature is a hallmark of the esculentin-1 (B1576701) family and is important for its biological function.
C-terminal Amidation: C-terminal amidation is a frequent post-translational modification observed in many linear antimicrobial peptides derived from frog skin. frontiersin.org This process involves the enzymatic conversion of the C-terminal carboxyl group to an amide. This modification is known to enhance the peptide's antimicrobial potency and stability. A well-studied, synthetically derived fragment, this compound(1-21)NH₂, exemplifies this, consisting of the first 20 amino acids of the native peptide with a C-terminal glycinamide (B1583983) residue. nih.govplos.orgnih.gov
The table below details the primary structure of the full-length this compound.
| Peptide Name | Amino Acid Sequence | Modifications |
|---|---|---|
| This compound | GIFSKLAGKKIKNLLISGLKNVGKEVGMDVVRTGIDIAGCKIKGEC | Disulfide bridge (Cys40-Cys46) medchemexpress.com |
A shorter, highly studied derivative, this compound(1-21)NH₂, has the following structure.
| Peptide Name | Amino Acid Sequence | Modifications |
|---|---|---|
| This compound(1-21)NH₂ | GIFSKLAGKKIKNLLISGLKG-NH₂ | C-terminal amidation frontiersin.orgplos.org |
Advanced Structural Elucidation and Conformational Dynamics of Esculentin 1a
Primary Sequence Analysis of Esculentin-1A and its Fragments
The primary structure, or amino acid sequence, is the foundational determinant of a peptide's three-dimensional conformation and, consequently, its biological activity.
The Esculentin-1 (B1576701) family of peptides is characterized by a primary structure of 46 amino acids. frontiersin.orgnih.gov A distinguishing feature of this family is a highly conserved C-terminal region that includes a heptapeptide (B1575542) ring formed by a disulfide bridge. frontiersin.orgvulcanchem.com Variations among members of the Esculentin-1 family are minimal, typically involving only one or two amino acid substitutions in the N-terminal region. frontiersin.org These peptides generally possess a net positive charge of +5 at a neutral pH. frontiersin.org
Interestingly, a fragment corresponding to the 19-46 portion of esculentin-1 peptides has been isolated but was found to be devoid of antimicrobial activity, likely due to its low net positive charge of +1. frontiersin.org This highlights the critical role of the N-terminal region in the peptide's function.
| Peptide | Species | Primary Structure | Length |
|---|---|---|---|
| This compound | Rana esculenta | GIFSKLGRKKIKNLLISGLKNVGKEVGMDVVRTGIDIAGCKIKGEC | 46 |
| Esculentin-1SEa | Rana sevosa | GLFSKFNKKKIKSGLIKIIKTAGKEAGLEALRTGIDVIGCKIKGEC | 46 |
To investigate the source of antimicrobial activity, researchers have synthesized and studied N-terminal fragments of this compound. A notable derivative is this compound(1-21)NH2, often abbreviated as Esc(1-21). This peptide consists of the first 20 amino acids of this compound followed by a C-terminal amidated glycine. frontiersin.orgplos.orgresearchgate.net Its sequence is GIFSKLAGKKIKNLLISGLKG-NH2. jst.go.jpresearchgate.net
The rationale for creating this 21-amino acid fragment lies in the fact that a minimum length of approximately 20 amino acids is required for an α-helical peptide to span a phospholipid bilayer. frontiersin.orgnih.gov Esc(1-21) has a higher net positive charge (+6) compared to another studied fragment, Esc(1-18), due to three additional C-terminal residues, including a lysine (B10760008). frontiersin.org This increased cationicity is thought to enhance the peptide's interaction with the negatively charged membranes of microbial cells. frontiersin.orgnih.gov Indeed, Esc(1-21) has demonstrated potent activity against Gram-negative bacteria like Pseudomonas aeruginosa. frontiersin.orgjst.go.jp
Another derivative, Esc(1-21)-1c, was created by substituting two L-amino acids in Esc(1-21) with their D-isomers at positions 14 (D-Leu) and 17 (D-Ser). researchgate.netresearchgate.net This modification was found to make the peptide more resistant to proteolytic degradation. frontiersin.org
| Peptide | Sequence | Net Charge (pH 7) | Key Features |
|---|---|---|---|
| This compound(1-21)NH2 (Esc(1-21)) | GIFSKLAGKKIKNLLISGLKG-NH2 | +6 | C-terminal amidation; potent anti-Gram-negative activity. frontiersin.orgjst.go.jp |
| This compound(1-18) | Sequence not fully specified in provided context | Lower than Esc(1-21) | Shorter N-terminal fragment. frontiersin.org |
| Esc(1-21)-1c | GIFSKLAGKKIKN(D-Leu)LI(D-Ser)GLKG-NH2 | +6 | Contains two D-amino acids, increasing stability. researchgate.netresearchgate.net |
Comparative Sequence Analysis within the Esculentin-1 Family
Secondary and Tertiary Structure Characterization of this compound
The three-dimensional structure of this compound is crucial for its biological function, dictating how it interacts with microbial membranes.
In aqueous solutions, this compound and its fragments like Esc(1-21) typically exist in a random coil structure. researchgate.netresearchgate.net However, in the presence of membrane-mimicking environments, such as sodium dodecyl sulfate (B86663) (SDS) micelles, trifluoroethanol (TFE), or lipopolysaccharide (LPS) micelles, they adopt a predominantly α-helical conformation. frontiersin.orgresearchgate.netvulcanchem.com This transition to an α-helix is a common feature of many antimicrobial peptides and is considered essential for their activity. vulcanchem.commdpi.com The α-helical structure is amphipathic, meaning it has distinct hydrophobic and hydrophilic faces, which facilitates its interaction with and insertion into the lipid bilayer of microbial membranes. researchgate.netmdpi.com
Studies on Esculentin-1b(1-18) revealed that in the presence of negatively charged micelles, it forms an amphipathic helical structure with a kink at the Gly8 residue. acs.org The degree of helicity is important; for instance, the diastereomer Esc(1-21)-1c exhibits a reduced α-helical content compared to Esc(1-21), which correlates with its lower cytotoxicity. researchgate.netnih.gov
A key structural feature of the full-length Esculentin-1 peptides is the C-terminal hepta-membered ring, which is stabilized by a disulfide bridge. frontiersin.orgvulcanchem.comresearchgate.net This cyclic structure is essential for the peptide's antimicrobial activity. vulcanchem.com While the N-terminal fragments lack this ring, the stability of the full-length peptide is enhanced by this covalent bond, providing resistance to proteolytic enzymes. researchgate.net Recombinant linear analogues of Esculentin-1 that lack the disulfide bridge have been produced and studied, showing that while they retain biological activity, the cyclic form is generally more potent, particularly against Gram-negative bacteria. nih.gov
α-Helical Conformation in Membrane-Mimicking Environments
Spectroscopic and Biophysical Techniques for Structural Studies
A variety of advanced techniques are employed to elucidate the structure of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the three-dimensional structure of peptides in solution. Transferred Nuclear Overhauser Effect Spectroscopy (tr-NOESY) has been used to study the conformation of Esc(1-21) and its diastereomer when bound to LPS micelles, revealing their helical structures. researchgate.netnih.gov Saturation Transfer Difference (STD) NMR helps to identify the specific amino acid residues involved in binding to micelles. researchgate.net 2D-NMR has also been used to confirm the α-helical conformation of derivatives. researchgate.net
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is widely used to analyze the secondary structure of peptides. mdpi.comnih.gov It has been instrumental in demonstrating the conformational change of this compound peptides from a random coil in aqueous solution to an α-helix in membrane-mimicking environments. frontiersin.orgnih.gov
Fluorescence Spectroscopy: Fluorescence assays using model membranes that mimic microbial (anionic) and mammalian (zwitterionic) compositions are used to investigate the peptide's mechanism of action and its interaction with lipid bilayers. febscongress.org
Isothermal Titration Calorimetry (ITC): ITC is used to measure the thermodynamics of binding, such as the dissociation constant, between the peptide and its target, like LPS micelles. researchgate.netnih.gov
Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS are used to verify the molecular mass of synthesized peptide fragments. nih.govnih.govresearchgate.net
| Technique | Information Obtained | Example Application |
|---|---|---|
| NMR Spectroscopy | 3D structure, peptide-ligand binding sites. researchgate.netnih.gov | Determining the helical structure of Esc(1-21) bound to LPS micelles. researchgate.net |
| Circular Dichroism (CD) | Secondary structure content (α-helix, β-sheet, random coil). mdpi.comnih.gov | Observing the transition from random coil to α-helix in a membrane environment. frontiersin.org |
| Fluorescence Spectroscopy | Peptide-membrane interaction and mechanism of action. febscongress.org | Studying the perturbation of anionic versus zwitterionic model membranes. febscongress.org |
| Isothermal Titration Calorimetry (ITC) | Binding affinity and thermodynamics. researchgate.netnih.gov | Measuring the dissociation constant of Esc(1-21) with LPS. researchgate.net |
| Mass Spectrometry | Molecular weight verification of synthetic peptides. nih.govnih.gov | Confirming the mass of synthesized this compound fragments. nih.gov |
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a pivotal technique for analyzing the secondary structure of peptides in solution. Studies on this compound and its fragments, such as this compound(1-21)NH2, consistently show that their conformation is highly dependent on the solvent environment. In aqueous solutions, these peptides typically exhibit a random coil structure. nih.govresearchgate.netresearchgate.net However, in the presence of membrane-mimicking environments, such as trifluoroethanol (TFE)/water mixtures or lipid vesicles, they undergo a significant conformational change. researchgate.netnih.gov
Previous CD experiments have indicated that both this compound(1-18) and this compound(1-21) adopt a pronounced α-helical structure in environments that mimic biological membranes. nih.gov This induced helicity is a common feature among many antimicrobial peptides and is considered crucial for their biological activity. The α-helical conformation provides an amphipathic structure, where hydrophobic and hydrophilic residues are segregated on opposite faces of the helix, facilitating interactions with the lipid bilayer of target cell membranes.
The degree of α-helicity can be influenced by modifications to the peptide sequence. For instance, the introduction of D-amino acids into the sequence of this compound(1-21)NH2 was found to reduce the α-helical content of the peptide. rcsb.org This structural change was correlated with a decrease in cytotoxicity towards mammalian cells, highlighting the link between conformation and biological effect. researchgate.netrcsb.orgnih.gov Conversely, incorporating aminoisobutyric acid (Aib) residues has been shown to promote and stabilize the α-helical conformation of Esc(1–21). researchgate.net
Table 1: Conformational States of this compound Derivatives by CD Spectroscopy
| Peptide | Environment | Predominant Secondary Structure | Reference |
|---|---|---|---|
| This compound(1-21)NH2 | Aqueous Solution | Random Coil | nih.govresearchgate.net |
| This compound(1-21)NH2 | Membrane-Mimicking Environment | α-Helix | researchgate.netnih.gov |
| This compound(1-18) | Water | Random Coil | researchgate.net |
| This compound(1-18) | TFE/Water Mixtures | α-Helix | researchgate.net |
| Esc(1-21)-1c (diastereomer) | Membrane-Mimicking Environment | Reduced α-Helical Content | rcsb.orgnih.gov |
| Esc(1–21) with Aib | Membrane-Mimicking Environment | Promoted α-Helix | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution insights into the three-dimensional structure and intermolecular interactions of peptides. For this compound(1-21)NH2, NMR studies have been critical in defining its structure at an atomic level. nih.govunistra.fr
In aqueous solutions, the absence of specific Nuclear Overhauser Effect (NOE) peaks in NMR spectra confirms the findings from CD spectroscopy that the peptide exists in a disordered, random coil state. nih.govresearchgate.net However, when interacting with bacterial membrane components like lipopolysaccharide (LPS) micelles, a dramatic structural transition occurs. Transferred Nuclear Overhauser Effect Spectroscopy (tr-NOESY) experiments revealed that this compound(1-21)NH2 folds into a well-defined amphipathic α-helical conformation upon binding to P. aeruginosa LPS. nih.gov This structure positions its five basic lysine residues to form a hydrophilic cluster, which is crucial for interacting with the negatively charged components of the bacterial membrane. nih.gov
In contrast, its diastereomer, Esc(1-21)-1c, which contains two D-amino acids, exhibits a different bound conformation. While the N-terminal region maintains an α-helical structure, the C-terminal portion remains flexible, demonstrating how subtle amino acid changes can significantly impact the peptide's 3D structure. nih.gov Saturation Transfer Difference (STD) NMR experiments have further helped to identify the specific amino acid residues of this compound that are directly involved in the binding interaction with LPS micelles. nih.gov
Table 2: NMR Structural Findings for this compound Derivatives
| Peptide | Environment | NMR Technique | Key Findings | Reference |
|---|---|---|---|---|
| This compound(1-21)NH2 | Aqueous Solution | NOESY | Random coil structure (lack of NOE peaks) | nih.govresearchgate.net |
| This compound(1-21)NH2 | P. aeruginosa LPS Micelles | tr-NOESY | Adopts an amphipathic α-helical conformation | nih.gov |
| This compound(1-21)NH2 | P. aeruginosa LPS Micelles | STD NMR | Identification of amino acid residues responsible for LPS binding | nih.gov |
| Esc(1-21)-1c (diastereomer) | P. aeruginosa LPS Micelles | tr-NOESY | α-helical at N-terminus, flexible C-terminus | nih.gov |
Fluorescence Assays for Membrane Interactions
Fluorescence-based assays are powerful tools for investigating the kinetics and extent of peptide-membrane interactions, particularly the ability of a peptide to permeabilize lipid bilayers. frontiersin.org A common method involves using lipid vesicles loaded with a fluorescent dye, such as calcein (B42510) or carboxyfluorescein, at a concentration high enough to cause self-quenching. The addition of a membrane-permeabilizing peptide like this compound leads to the disruption of the vesicle membrane, causing the dye to leak out. frontiersin.org This leakage results in the dilution of the dye and a measurable increase in fluorescence intensity, which directly correlates with the peptide's membrane-disrupting activity. frontiersin.org
Studies using this technique have demonstrated the membrane-perturbing activity of this compound fragments. For example, when applied to vesicles mimicking bacterial membranes, this compound(1-21)NH2 induced a fluorescent signal within minutes, indicating rapid membrane permeabilization. nih.gov At higher concentrations, the membrane-perturbing effect was observed almost immediately after the peptide was added. nih.gov
Furthermore, fluorescence microscopy using peptides labeled with a fluorophore, such as rhodamine, allows for the direct visualization of the peptide's interaction with and entry into cells. Studies have used rhodamine-labeled this compound derivatives to track their localization within bronchial epithelial cells. nih.gov These experiments provide spatial and temporal information on the peptide's journey across the cell membrane, complementing the kinetic data from vesicle leakage assays. nih.gov
Biological Activities of Esculentin 1a and Its Derivatives in Pre Clinical Models
Potent Antimicrobial Efficacy
Esculentin-1a and its derivatives exhibit powerful antimicrobial effects against a broad spectrum of microorganisms, including bacteria and fungi. researchgate.netplos.org Their efficacy has been noted against both planktonic (free-floating) and sessile (biofilm-embedded) forms of these pathogens. plos.orgnih.gov
Spectrum of Activity Against Gram-Negative Bacteria (e.g., Pseudomonas aeruginosa, Escherichia coli)
This compound and its derivatives, particularly Esc(1-21), have shown potent activity against Gram-negative bacteria. researchgate.netfrontiersin.org This is significant as many Gram-negative bacteria are known for their resistance to conventional antibiotics.
The peptide derivative Esc(1-21) has demonstrated a strong inhibitory effect against Pseudomonas aeruginosa and Escherichia coli. frontiersin.orgnih.gov Studies have found that Esc(1-21) is more potent than its shorter counterpart, Esc(1-18), against these bacteria. nih.gov For instance, the minimal inhibitory concentration (MIC) of Esc(1-21) against E. coli K12 and the pathogenic strain E. coli O157:H7 were found to be 2 µM and 4 µM, respectively. nih.gov In comparison, the MICs for Esc(1-18) were significantly higher at 16 µM and 32 µM for the same strains. nih.gov
The bactericidal activity of these peptides is rapid, with Esc(1-21) capable of killing P. aeruginosa within 15 minutes. frontiersin.org Research has also highlighted the efficacy of Esc(1-21) against drug-resistant clinical isolates of P. aeruginosa, with MIC values ranging from 2 to 16 μM. nih.gov A hybrid peptide designed from this compound and melittin, named BKR1, also showed high antimicrobial activity against both control and resistant strains of P. aeruginosa and E. coli, with MIC values of 25 µM.
| Compound | Bacterial Strain | MIC (μM) | MBC (μM) |
|---|---|---|---|
| Esc(1-21) | Escherichia coli K12 | 2 | 4 |
| Esc(1-21) | Escherichia coli O157:H7 EDL933 | 4 | 8 |
| Esc(1-21) | Pseudomonas aeruginosa (Reference & Clinical Isolates) | 2-16 | N/A |
| Esc(1-18) | Escherichia coli K12 | 16 | 32 |
| Esc(1-18) | Escherichia coli O157:H7 EDL933 | 32 | 64 |
| BKR1 | Pseudomonas aeruginosa ATCC 27853 | 25 | N/A |
| BKR1 | Pseudomonas aeruginosa ATCC BAA-2114 (Resistant) | 25 | N/A |
| BKR1 | Escherichia coli ATCC 25992 | 25 | N/A |
| BKR1 | Escherichia coli BAA-2452 (Resistant) | 25 | N/A |
Activity Against Gram-Positive Bacteria (e.g., Staphylococcus aureus, Streptococcus agalactiae, Corynebacterium jeikeium)
While initially recognized for its strong effect on Gram-negative bacteria, derivatives of this compound have also demonstrated activity against Gram-positive bacteria. frontiersin.orgmdpi.com The peptide Esc(1-21) has shown efficacy against Streptococcus agalactiae and Corynebacterium jeikeium. nih.govresearchgate.net However, its activity against Staphylococcus aureus was initially found to be weaker, with a higher MIC of 64 μM. nih.gov
To enhance its potency against Gram-positive strains, researchers have created analogues of Esc(1-21). A notable example is a derivative where Glycine at position 8 was substituted with α-aminoisobutyric acid (Aib). This single substitution significantly improved the peptide's activity against S. aureus, including multidrug-resistant clinical isolates, with MIC values ranging from 6.25 to 12.5 μM. acs.orgnih.gov This modified peptide also showed efficacy against S. epidermidis. acs.org
Another analogue, [Aib¹,¹⁰,¹⁸]-Esc(1–21), demonstrated a generally higher activity against Gram-positive bacteria, particularly those of the Staphylococcus genus, with MICs of 2–4 μM, a significant improvement over the 16–64 μM of the parent Esc(1-21). frontiersin.org
| Compound | Bacterial Strain | MIC (μM) |
|---|---|---|
| Esc(1-21) | Staphylococcus aureus | 64 |
| Esc(1-21) | Staphylococcus hominis | 1 |
| Esc(1-21) | Staphylococcus epidermidis | 8 |
| [Aib⁸]-Esc(1-21) | Staphylococcus aureus ATCC 25923 | 12.5 |
| [Aib⁸]-Esc(1-21) | Staphylococcus aureus (MDR clinical isolates) | 6.25-12.5 |
| [Aib¹,¹⁰,¹⁸]-Esc(1–21) | Staphylococcus genus | 2-4 |
Efficacy Against Fungi and Yeast (e.g., Candida albicans)
The antimicrobial activity of this compound derivatives extends to fungal pathogens. Both Esc(1-21) and Esc(1-18) have been shown to be effective against the yeast Candida albicans. nih.govresearchgate.net The N-terminal 1-18 fragment of esculentin-1b, Esc(1-18), has been studied for its anti-Candida activity. It demonstrated a minimal inhibitory concentration (MIC) of 4 μM against various C. albicans strains. nih.gov
The fungicidal action of Esc(1-18) is rapid, causing a significant reduction in the viability of yeast cells within 20 minutes at a concentration of 16 μM. nih.gov This peptide is effective against both the yeast and the more virulent hyphal forms of C. albicans. nih.govnih.gov
| Compound | Fungal Strain | MIC (μM) |
|---|---|---|
| Esc(1-18) | Candida albicans (multiple strains) | 4 |
Activity Against Biofilm Formation and Disruption
A critical aspect of this compound's potential is its ability to combat bacterial biofilms, which are notoriously resistant to conventional antibiotics. nih.govmdpi.com this compound derivatives have been shown to both prevent the formation of biofilms and disrupt established ones. plos.orgmdpi.comfrontiersin.org
At sub-inhibitory concentrations, both Esc(1-21) and Esc(1-18) can reduce the formation of E. coli O157:H7 biofilms. nih.govmdpi.com Esc(1-21) is particularly effective at disrupting established P. aeruginosa biofilms, being able to eliminate biofilm cells within 2 hours. nih.gov
Derivatives have been specifically engineered to enhance antibiofilm properties. For example, a diastereomer of Esc(1-21) containing D-amino acids, named Esc(1-21)-1c, showed an enhanced ability to prevent P. aeruginosa biofilm formation. nih.gov This was achieved by inhibiting bacterial motility and down-regulating genes essential for biofilm development. nih.gov Another study showed that a single amino acid substitution in Esc(1-21) (Gly⁸ → Aib⁸) resulted in a peptide with higher antibiofilm activity against S. aureus. nih.gov
In Vitro Antimicrobial Assays (e.g., Minimal Inhibitory Concentration, Minimal Bactericidal Concentration, Time-Kill Assays)
The antimicrobial properties of this compound and its derivatives are quantified using a variety of standard in vitro assays.
Minimal Inhibitory Concentration (MIC): This assay determines the lowest concentration of a peptide that visibly inhibits the growth of a microorganism. nih.govnih.gov For Esc(1-21), MIC values against E. coli strains range from 2 to 4 µM, while for P. aeruginosa, they are between 2 and 16 µM. nih.govnih.gov
Minimal Bactericidal Concentration (MBC): This assay identifies the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum. nih.govnih.govnih.gov For Esc(1-21) against E. coli, the MBC is typically double the MIC value. nih.gov The MBC to kill P. aeruginosa biofilm cells (MBCb) for Esc(1-21) was found to be 12 μM. nih.gov
Time-Kill Assays: These assays measure the rate at which an antimicrobial agent kills a microbial population over time. nih.govresearchgate.net Time-kill studies have revealed the rapid bactericidal nature of this compound derivatives. For instance, Esc(1-21) can achieve a 99.9% kill of P. aeruginosa at concentrations of 0.5 to 1 μM within 15 minutes. frontiersin.org Similarly, the fragment Esc(1-18) demonstrates a dose-dependent killing of C. albicans, with an 80% reduction in viable cells within 20 minutes at a 16 μM concentration. nih.gov
In Vivo Efficacy in Murine Models of Infection (e.g., Keratitis, Pneumonia, Sepsis)
The promising in vitro results for this compound derivatives have been supported by in vivo studies in murine models of infection.
Keratitis: In a mouse model of P. aeruginosa keratitis, topical administration of this compound(1-21)NH₂ resulted in a significant reduction in the clinical signs of infection. nih.govnih.gov The treatment led to a substantial decrease in the corneal bacterial load, with a 4-log10 reduction in colony counts compared to the control group. nih.govnih.gov
Pneumonia and Sepsis: Esc(1-21) has shown efficacy in mouse models of acute Pseudomonas-induced pneumonia and sepsis. researchgate.netmdpi.com Furthermore, nanoparticles loaded with this compound derived peptides, administered intratracheally in a mouse model of P. aeruginosa lung infection, led to a 3-log reduction in the bacterial burden in the lungs for up to 36 hours. acs.org
Immunomodulatory Properties
This compound and its derivatives exhibit significant immunomodulatory activities, influencing the secretion of inflammatory molecules and the function of various immune cells. frontiersin.orgmdpi.comeurekaselect.com These properties, combined with their direct antimicrobial actions, make them promising candidates for development as novel therapeutics for infectious and inflammatory conditions. mdpi.com
Modulation of Pro-inflammatory Cytokine Secretion (e.g., TNF-α, IL-1β)
This compound and its analogs have demonstrated the ability to modulate the release of key pro-inflammatory cytokines. For instance, this compound(1-21)NH2 has been shown to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α) by macrophages that have been activated by lipopolysaccharide (LPS). frontiersin.orgresearchgate.net This inhibitory effect on pro-inflammatory cytokine secretion is a crucial aspect of its immunomodulatory function. nih.gov
Studies on the related compound esculetin (B1671247) have also shown a dose-dependent reduction in the secretion of TNF-α and Interleukin-1 beta (IL-1β) in LPS-stimulated macrophage-like RAW 264.7 cells. spandidos-publications.com This was associated with the downregulation of their corresponding gene expression. spandidos-publications.com Similarly, in a model of neuroinflammation, esculetin was found to inhibit the elevated brain levels of IL-1β and TNF-α. mdpi.com Another study demonstrated that esculetin treatment decreased the IL-1β-induced production of TNF-α and IL-6 in human nucleus pulposus cells. acs.org
Table 1: Effect of this compound and Related Compounds on Pro-inflammatory Cytokine Secretion
| Compound | Cell/Model System | Stimulant | Cytokine(s) Affected | Observed Effect | Reference(s) |
|---|---|---|---|---|---|
| This compound(1-21)NH2 | Macrophages | LPS | TNF-α | Inhibition of secretion | frontiersin.orgresearchgate.net |
| Esculetin | RAW 264.7 Macrophages | LPS | TNF-α, IL-1β | Dose-dependent decrease in secretion | spandidos-publications.com |
| Esculetin | Rat Brain | Zinc Oxide Nanoparticles | IL-1β, TNF-α | Inhibition of elevated levels | mdpi.com |
| Esculetin | Human Nucleus Pulposus Cells | IL-1β | TNF-α, IL-6 | Reversal of increased levels | acs.org |
| Esculentin-1PN | RAW264.7 Macrophages | - | TNF-α, IL-1β | Augmented gene expression | researchgate.net |
Effects on Immune Cell Function (e.g., Keratinocyte Migration, Macrophage Activity)
The immunomodulatory effects of this compound extend to influencing the behavior of various immune and epithelial cells. A notable property is its ability to stimulate the migration of keratinocytes, the primary cells of the epidermis, which is a critical process in wound re-epithelialization. plos.orgnih.gov The derivative this compound(1-21)NH2 has been shown to significantly promote the migration of both immortalized human keratinocytes (HaCaT cells) and primary human epidermal keratinocytes. plos.orgnih.govresearchgate.net This pro-migratory activity is reported to be more efficient than that of the human cathelicidin (B612621) LL-37 and occurs over a broad range of concentrations. plos.orgnih.govresearchgate.net This effect is primarily on cell migration rather than proliferation and is dependent on the activation of the Epidermal Growth Factor Receptor (EGFR) and the STAT3 protein. plos.orgnih.govfrontiersin.org
In addition to keratinocytes, this compound derivatives also modulate macrophage activity. For instance, Esculentin-1PN, a homolog from the dark-spotted frog, was found to augment the respiratory burst and the expression of pro-inflammatory cytokine genes (TNF-α and IL-1β) in the murine macrophage cell line RAW264.7. researchgate.net Furthermore, peptides like Ot-WHP have been shown to directly induce the production of chemokines, cytokines, and growth factors in macrophages by activating MAPK and NF-κB signaling pathways. frontiersin.org
LPS Neutralization
This compound and its derivatives possess the ability to neutralize lipopolysaccharide (LPS), the major component of the outer membrane of Gram-negative bacteria and a potent trigger of inflammation. mdpi.com The interaction with LPS is a key mechanism underlying their anti-endotoxin activity. researchgate.net this compound(1-21)NH2 and its diastereomer, Esc(1-21)-1c, have been found to neutralize the toxic effects of Pseudomonas aeruginosa LPS. researchgate.netnih.gov
The interaction of this compound(1-21)NH2 with LPS is an exothermic process with a dissociation constant of approximately 4 μM. researchgate.netnih.gov This binding is thought to involve an interaction with the negatively charged phosphate (B84403) groups of lipid A, the toxic component of LPS. frontiersin.org This interaction can lead to the disaggregation of LPS, which is crucial as the aggregated form of LPS is its biologically active state for triggering an inflammatory response. researchgate.net By binding to and neutralizing LPS, these peptides can prevent the activation of immune cells and the subsequent release of inflammatory mediators. researchgate.net Studies have shown that both Esc(1-21) and its diastereomer can inhibit the release of IL-6 from macrophages activated by P. aeruginosa LPS in a dose-dependent manner. semanticscholar.org
Table 2: LPS Neutralization Activity of this compound Derivatives
| Peptide | LPS Source | Key Findings | Reference(s) |
|---|---|---|---|
| This compound(1-21)NH2 | Pseudomonas aeruginosa | Neutralizes toxic effects; Dissociation constant of ~4 μM. | researchgate.netnih.gov |
| Esc(1-21)-1c (diastereomer) | Pseudomonas aeruginosa | Weaker binding affinity to LPS compared to the all-L-amino acid form. | researchgate.netnih.gov |
| Esc(1-21) and Esc(1-21)-1c | Pseudomonas aeruginosa | Inhibit LPS-induced IL-6 release from macrophages. | semanticscholar.org |
Angiogenic Promotion and Wound Healing Modulation
Beyond their antimicrobial and immunomodulatory roles, this compound and its derivatives have demonstrated significant potential in promoting angiogenesis and modulating the wound healing process. nih.govjst.go.jp These activities are crucial for tissue repair and regeneration. nih.govmdpi.com
Stimulation of Keratinocyte Migration in In Vitro Models
A key aspect of wound healing is the re-epithelialization of the damaged tissue, a process heavily reliant on the migration of keratinocytes. This compound(1-21)NH2 has been identified as a potent stimulator of human keratinocyte migration. plos.orgnih.gov In vitro studies using immortalized human keratinocytes (HaCaT cells) have shown that this peptide significantly enhances cell migration across a wide range of concentrations. plos.orgnih.govresearchgate.net This pro-migratory effect is also observed in primary human epidermal keratinocytes. plos.orgnih.gov
The mechanism underlying this stimulation of keratinocyte migration involves the activation of the Epidermal Growth Factor Receptor (EGFR). plos.orgnih.govfrontiersin.org This finding is significant as the EGFR signaling pathway is known to play a vital role in skin remodeling and wound healing. frontiersin.org The all-L stereoisomer of Esc(1-21) was found to be effective, while the all-D form was not, indicating a specific interaction with cellular components. frontiersin.org
Promotion of Angiogenesis in Endothelial Cell Models
Angiogenesis, the formation of new blood vessels, is a critical step in the proliferative phase of wound healing, ensuring the delivery of oxygen and nutrients to the regenerating tissue. jst.go.jpjst.go.jp this compound(1-21)NH2 has been shown to promote angiogenesis both in vitro and in vivo. nih.govjst.go.jp In vitro studies using human umbilical vein endothelial cells (HUVECs) have demonstrated that Esc-1a(1-21)NH2 significantly promotes cell proliferation and migration. nih.govjst.go.jpjst.go.jp
The pro-angiogenic activity of Esc-1a(1-21)NH2 is mediated through the activation of the phosphatidylinositol 3'-kinase (PI3K)/protein kinase B (Akt) signaling pathway. nih.govjst.go.jp Treatment with Esc-1a(1-21)NH2 upregulates the expression of the endothelial cell marker CD31 at both the mRNA and protein levels. nih.govjst.go.jp The pro-angiogenic effects of the peptide were diminished by a PI3K pathway inhibitor, confirming the involvement of this signaling cascade. nih.govjst.go.jp In a mouse model of full-thickness excision wounds, treatment with Esc-1a(1-21)NH2 accelerated wound closure by increasing collagen deposition and angiogenesis, as indicated by elevated levels of CD31 and proliferating cell nuclear antigen (PCNA). nih.govjst.go.jpjst.go.jp
Table 3: Pro-angiogenic and Wound Healing Effects of this compound(1-21)NH2
| Model System | Key Findings | Signaling Pathway | Reference(s) |
|---|---|---|---|
| Human Keratinocytes (HaCaT and primary) | Stimulates cell migration. | EGFR/STAT3 | plos.orgnih.govfrontiersin.org |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Promotes cell proliferation and migration; Upregulates CD31 expression. | PI3K/Akt | nih.govjst.go.jpjst.go.jp |
| Mouse Full-Thickness Excision Wound | Accelerates wound closure; Increases collagen deposition and angiogenesis (elevated CD31 and PCNA). | PI3K/Akt | nih.govjst.go.jpjst.go.jp |
Acceleration of Wound Closure in Animal Models (e.g., Mice)
The amphibian-derived peptide this compound, particularly its N-terminal fragment this compound(1-21)NH₂, has demonstrated significant potential in promoting the healing of skin injuries in animal studies. In a full-thickness excision wound model in mice, topical application of this compound(1-21)NH₂ markedly accelerated the rate of wound closure compared to untreated controls. archbronconeumol.orgmdpi.com The most substantial difference in healing was observed between days 3 and 7 post-injury. archbronconeumol.org Studies have shown that wounds treated with this peptide derivative achieved full closure approximately four days earlier than control wounds, which typically took 15 days to heal. archbronconeumol.org
This accelerated healing is attributed to the peptide's ability to stimulate various cellular processes essential for tissue repair. Research indicates that this compound(1-21)NH₂ promotes the migration of keratinocytes, the primary cells in the epidermis, which is a crucial step in re-epithelialization and closing the wound gap. explorationpub.com The peptide's effectiveness in enhancing wound closure is also linked to its ability to induce angiogenesis, the formation of new blood vessels, which is vital for supplying nutrients and oxygen to the regenerating tissue. archbronconeumol.orgmdpi.comnih.gov
Collagen Deposition and Re-epithelialization
Furthermore, staining techniques such as Masson and Sirius Red have confirmed that treatment with the peptide leads to enhanced collagen deposition at the wound site by day 7 post-injury. archbronconeumol.org The collagen fibers in the treated wounds were also observed to be more regularly organized, which is critical for restoring the tensile strength and integrity of the skin. archbronconeumol.org This process is supported by the peptide's ability to stimulate the proliferation and migration of fibroblasts and keratinocytes, which are key cells involved in creating the extracellular matrix and rebuilding the epithelial layer. explorationpub.com The enhanced re-epithelialization and granulation tissue formation are hallmarks of the proliferative phase of wound healing, which appears to be significantly triggered by this compound therapy. archbronconeumol.org
Antiproliferative and Apoptotic Effects in Cancer Cell Lines
Antimicrobial peptides (AMPs) are a class of naturally occurring molecules that serve as a primary defense mechanism for many organisms and are being investigated for their therapeutic potential, including activity against cancer cells. archbronconeumol.org Some frog-skin-derived peptides have been identified as having cytotoxic capabilities against tumor cells. However, research into the specific antiproliferative and apoptotic effects of the peptide this compound and its direct derivatives on cancer cells is not extensive. Studies have noted that some peptides within the this compound family may even protect certain cells from apoptosis, indicating a complex and varied biological activity profile. researchgate.net
Cytotoxic Activity Against Various Tumor-Derived Cell Lines (e.g., lung adenocarcinoma, breast adenocarcinoma, colorectal adenocarcinoma)
While many amphibian peptides are studied for anticancer properties, specific data on this compound's cytotoxic activity against a broad range of cancer cell lines is limited. However, research on related peptides from the same family has shown some targeted effects. A study identified a related peptide, Esculentin-2CHa, which demonstrated cytotoxic activity against the A549 human non-small cell lung adenocarcinoma cell line. spandidos-publications.com Analogs of this peptide were also found to be cytotoxic to A549 cells. spandidos-publications.com
In the conducted research, no specific findings were available regarding the cytotoxic activity of this compound or its derivative this compound(1-21)NH₂ against breast adenocarcinoma or colorectal adenocarcinoma cell lines. The primary focus of research on this compound has been on its antimicrobial and wound-healing properties. frontiersin.org
Table of Findings on Esculentin-2CHa Cytotoxicity
| Compound | Cell Line | Cancer Type | Effect |
|---|
Table of Mentioned Compounds
Mechanisms of Action of Esculentin 1a
Membrane-Perturbing Activity
The primary and most well-documented mechanism of Esculentin-1a's antimicrobial effect is its ability to perturb and disrupt the integrity of microbial cell membranes. nih.govnih.govunizar.es This activity is a hallmark of many alpha-helical antimicrobial peptides and is fundamental to its rapid bactericidal action. unizar.esnih.gov
Electrostatic Interactions with Anionic Microbial Membranes
The initial step in this compound's interaction with bacteria is an electrostatic attraction between the positively charged peptide and the negatively charged components of the microbial cell surface. frontiersin.orgnih.govfrontiersin.org Microbial membranes are rich in anionic phospholipids (B1166683), which provide a strong electrostatic driving force for the binding of the cationic this compound. uniroma1.itnih.govresearchgate.net This selective targeting is a key feature that distinguishes its potent antimicrobial activity from its lower toxicity toward mammalian cells, whose outer membranes are predominantly composed of zwitterionic phospholipids. uniroma1.itfrontiersin.org
The higher net positive charge of derivatives like Esc(1-21) compared to shorter fragments is believed to enhance this electrostatic interaction, leading to greater antimicrobial potency, particularly against Gram-negative bacteria. nih.gov Research has shown that the bactericidal activity of Esc(1-21) is maintained even in the presence of physiological salt concentrations, suggesting that the electrostatic interactions are robust enough to overcome the charge-shielding effects of ions. nih.gov
Membrane Permeabilization and Lysis
Following the initial binding, this compound inserts into the microbial membrane, leading to its permeabilization and, ultimately, cell lysis. nih.govnih.govunizar.es This process involves the disruption of the membrane's barrier function, causing the leakage of intracellular contents and cell death. unizar.esnih.gov Studies using techniques like the Sytox Green assay have demonstrated that Esc(1-21) rapidly increases the permeability of the inner membrane of bacteria such as Pseudomonas aeruginosa and Escherichia coli. unizar.esmdpi.comnih.gov This membrane-perturbing effect is dose-dependent, with higher peptide concentrations leading to faster and more extensive permeabilization. mdpi.com The lethal event is often concomitant with the permeation of both the outer and inner bacterial membranes. researchgate.netnih.gov
The ability of this compound and its derivatives to cause membrane lysis is a critical aspect of their bactericidal mechanism, limiting the potential for microbial resistance, as it would require significant and potentially detrimental changes to the fundamental structure of the bacterial membrane. plos.org
| Peptide | Bacterial Strain | Assay | Key Finding | Reference |
|---|---|---|---|---|
| Esc(1-21) | P. aeruginosa PAO1 | Sytox Green Assay | Rapid increase in cytoplasmic membrane permeability. | nih.gov |
| Esc(1-21) | E. coli O157:H7 EDL933 | Sytox Green Assay | Dose-dependent increase in inner membrane permeation. | mdpi.com |
| Esc(1-18) | E. coli O157:H7 EDL933 | Sytox Green Assay | Significant membrane perturbation at higher concentrations. | mdpi.com |
Intracellular Target Interaction and Pathway Modulation
In addition to its direct action on microbial membranes, this compound and its derivatives can interact with and modulate intracellular targets and signaling pathways within host cells, particularly in the context of wound healing and immune response. unizar.esresearchgate.netmdpi.com
Epidermal Growth Factor Receptor (EGFR)-Dependent Signaling Pathways
Research has shown that Esc(1-21) can promote the migration of human keratinocytes, a critical process in wound re-epithelialization. plos.orgnih.gov This effect is mediated through the activation of the Epidermal Growth Factor Receptor (EGFR). plos.orgnih.govsigmaaldrich.com By engaging the EGFR signaling pathway, Esc(1-21) can stimulate cellular processes that contribute to tissue repair. plos.orgresearchgate.net This activation appears to be stereospecific, suggesting a specific interaction with a chiral target like a protein receptor. plos.org The pro-migratory effect of Esc(1-21) on keratinocytes is notably more efficient than that of the human cathelicidin (B612621) LL-37. plos.orgsigmaaldrich.comnih.gov Furthermore, the peptide-induced cell migration in bronchial epithelial cells also involves the activation of EGFR. nih.gov
STAT3 Protein Activation
The signaling cascade initiated by this compound's interaction with EGFR also involves the downstream activation of the Signal Transducer and Activator of Transcription 3 (STAT3) protein. plos.orgnih.gov The phosphorylation of STAT3 is a key step in the signaling pathway that promotes cell migration. plos.orgnih.govnih.gov An enzyme-linked immunosorbent assay (ELISA) has confirmed the increased phosphorylation of STAT3 in HaCaT keratinocytes following treatment with Esc(1-21). plos.orgnih.gov This finding further solidifies the role of the EGFR-STAT3 axis in the wound healing properties of this peptide. plos.orgnih.govsigmaaldrich.com
| Cell Type | Signaling Pathway Component | Effect | Functional Outcome | Reference |
|---|---|---|---|---|
| Human HaCaT Keratinocytes | Epidermal Growth Factor Receptor (EGFR) | Activation | Stimulation of cell migration | plos.orgnih.gov |
| Human HaCaT Keratinocytes | STAT3 Protein | Activation (Phosphorylation) | Stimulation of cell migration | plos.orgnih.gov |
| Bronchial Epithelial Cells (CFBE) | Epidermal Growth Factor Receptor (EGFR) | Activation | Promotion of wound healing | nih.gov |
Phosphatidylinositol 3'-kinase (PI3K)/Protein Kinase B (AKT) Pathway Activation
This compound, and specifically its derivative this compound(1-21)NH2, has been shown to stimulate the Phosphatidylinositol 3'-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway. jst.go.jpnih.gov This pathway is crucial for a variety of cellular processes, including cell growth, proliferation, and survival. nih.govmdpi.com
Research indicates that the activation of the PI3K/AKT pathway by this compound(1-21)NH2 promotes cell migration and proliferation in human umbilical vein vascular endothelial cells (HUVECs). jst.go.jpnih.gov This activation is a key mechanism behind the peptide's ability to promote angiogenesis, the formation of new blood vessels. jst.go.jpnih.gov The pro-angiogenic effects of this compound(1-21)NH2 were significantly diminished when the PI3K pathway was blocked by an inhibitor, LY294002, confirming the pathway's central role. jst.go.jpnih.gov This signaling cascade is also implicated in the migration of keratinocytes, which is vital for skin re-epithelialization during wound healing. plos.org
Upregulation of CD31 and PCNA Expression
A direct consequence of the PI3K/AKT pathway activation by this compound(1-21)NH2 is the increased expression of key cellular markers associated with proliferation and angiogenesis. jst.go.jpnih.gov Studies have demonstrated that this peptide significantly upregulates the expression of both platelet endothelial cell adhesion molecule-1 (CD31) and proliferating cell nuclear antigen (PCNA). jst.go.jpnih.gov
CD31 is a crucial marker for angiogenesis, indicating the formation of new blood vessels. jst.go.jpnih.govnih.gov Its elevated expression at both the mRNA and protein levels confirms the pro-angiogenic activity of this compound(1-21)NH2. jst.go.jpnih.gov PCNA is a well-known marker for cell proliferation. jst.go.jpnih.govnih.gov The increased levels of PCNA in response to the peptide highlight its ability to stimulate cell division, a critical component of tissue repair and wound healing. jst.go.jpnih.gov
Modulation of Efflux Pump Activity (e.g., MexAB-OprM)
In the context of its antimicrobial properties, a derivative of this compound, known as Esc(1-21)-1c, has been found to modulate the activity of bacterial efflux pumps. nih.govfrontiersin.org Specifically, it has been shown to decrease the expression of the MexAB-OprM efflux pump in Pseudomonas aeruginosa. nih.govfrontiersin.orgnih.gov The MexAB-OprM system is a tripartite efflux pump that plays a significant role in the multidrug resistance of this bacterium by actively extruding antibiotics from the bacterial cell. nih.govfrontiersin.org
By downregulating the production of the MexA, MexB, and OprM proteins that constitute this pump, Esc(1-21)-1c effectively hampers the bacterium's ability to expel antimicrobial agents. nih.govfrontiersin.org This mechanism leads to an increased intracellular concentration of antibiotics, thereby making the bacteria more susceptible to these drugs. nih.govfrontiersin.orgresearchgate.net
Potential for Synergistic Effects with Conventional Antibiotics
The ability of this compound and its derivatives to permeabilize bacterial membranes and modulate efflux pump activity points to a strong potential for synergistic effects when combined with conventional antibiotics. frontiersin.orgmdpi.comacs.org This synergy allows for a therapeutic effect at lower doses of each individual drug, which can be advantageous. nih.gov
Research has demonstrated that Esc(1-21)-1c acts synergistically with several antibiotics, including tetracycline, erythromycin, and chloramphenicol, to inhibit the growth of P. aeruginosa. nih.govfrontiersin.org The proposed mechanism for this synergy is the peptide-induced disruption of the bacterial membrane and the downregulation of efflux pumps, which facilitates the entry and retention of the antibiotic inside the bacterial cell. nih.govfrontiersin.org This combined approach could be a promising strategy to combat multidrug-resistant bacteria. mdpi.com
Studies have explored the synergistic activity of this compound derivatives with a range of antibiotics against various bacterial strains. The following table summarizes some of these findings.
| Peptide | Antibiotic | Bacterial Strain | Effect |
| Esc(1-21)-1c | Tetracycline | Pseudomonas aeruginosa PAO1 | Synergistic |
| Esc(1-21)-1c | Erythromycin | Pseudomonas aeruginosa PAO1 | Synergistic |
| Esc(1-21)-1c | Chloramphenicol | Pseudomonas aeruginosa PAO1 | Synergistic |
| Esc(1-21) | Aztreonam (B1666516) | Pseudomonas aeruginosa | Synergistic |
| Esc(1-21) | Colistin (B93849) | Multidrug-resistant Acinetobacter baumannii | Synergistic |
This table is generated based on available research data and is not exhaustive. nih.govmdpi.comresearchgate.net
Structure Activity Relationship Sar and Peptide Engineering of Esculentin 1a Derivatives
Impact of Amino Acid Substitutions on Bioactivity and Stability
Strategic replacement of amino acids in the Esculentin-1a sequence has proven to be a powerful tool for modulating its biological properties. These substitutions can influence the peptide's secondary structure, stability, and interaction with microbial and host cell membranes.
Incorporation of Non-Coded Amino Acids (e.g., α-aminoisobutyric acid, D-amino acids)
The introduction of non-coded amino acids, which are not found in the standard genetic code, is a key strategy to enhance the therapeutic potential of this compound derivatives. nih.govresearchgate.net
One notable example is the incorporation of α-aminoisobutyric acid (Aib) , a non-natural amino acid known to stabilize α-helical conformations. frontiersin.org The rationale behind Aib substitution includes:
Preventing Enzymatic Degradation: An Aib residue at position 1 can protect the peptide from degradation by aminopeptidases. frontiersin.org
Stabilizing the α-helix: Placing Aib residues at positions 10 and 18 helps to maintain the helical structure, which is often correlated with antimicrobial activity against Gram-positive bacteria. nih.govfrontiersin.org
Enlarging the Spectrum of Activity: A more stable α-helix can broaden the peptide's effectiveness against bacteria for which the parent molecule has limited activity. nih.gov
A specific analog, [Aib¹,¹⁰,¹⁸]-Esc(1–21), was designed based on these principles. frontiersin.org While this analog showed increased activity against Gram-positive bacteria like Staphylococcus aureus, it also exhibited cytotoxicity at concentrations above its minimal inhibitory concentration. nih.gov More recently, a single substitution of Gly⁸ with Aib in Esc(1-21) resulted in an analog with activity against Gram-positive bacteria, including multidrug-resistant strains, and improved biostability without significant cytotoxicity. acs.orgnih.gov This analog adopts a distorted, bent helix, which appears to contribute to its enhanced biological activity. acs.org
D-amino acids represent another class of non-coded amino acids used to modify this compound. Their incorporation is primarily aimed at increasing resistance to proteases, which typically recognize and cleave peptide bonds between L-amino acids. researchgate.neteurekaselect.com
Influence of Chirality (L- vs. D-amino acids) on Activity and Proteolytic Resistance
The chirality of amino acids (L- or D-configuration) significantly impacts the structure, function, and stability of peptides. The introduction of D-amino acids into the L-amino acid sequence of this compound creates diastereomers with unique properties. nih.goveurekaselect.com
A rationally designed diastereomer, Esc(1-21)-1c , was synthesized by replacing L-Leu¹⁴ and L-Ser¹⁷ with their D-enantiomers. frontiersin.orgresearchgate.net This modification was based on the understanding that D-amino acids can act as "α-helix breakers," potentially reducing the peptide's lytic activity against mammalian cells. nih.govfrontiersin.org
The resulting Esc(1-21)-1c displayed a range of beneficial characteristics compared to its all-L counterpart:
Enhanced Proteolytic Resistance: The presence of D-amino acids rendered the peptide significantly more resistant to degradation by both human and bacterial elastases, as well as in human serum. nih.govfrontiersin.orgresearchgate.net
Reduced Cytotoxicity: As predicted, the diastereomer showed markedly lower toxicity towards mammalian cells, including erythrocytes, macrophages, and epithelial cells. nih.govresearchgate.net This is consistent with its reduced α-helical structure. researchgate.net
Improved Activity Against Biofilms: Esc(1-21)-1c was more effective at eradicating Pseudomonas aeruginosa biofilms at lower concentrations than the all-L-isomer. researchgate.net This is likely due to its increased resistance to proteases secreted by biofilm-embedded bacteria. researchgate.net
Enhanced Wound Healing Activity: The diastereomer demonstrated a greater ability to promote the migration of lung epithelial cells in vitro, suggesting potential for tissue repair. nih.govresearchgate.net
These findings highlight that altering the chirality at specific positions can be a powerful strategy to create more stable and selective antimicrobial agents. researchgate.netresearchgate.net
Table 1: Impact of Amino Acid Substitutions on this compound Derivatives
| Derivative | Substitution(s) | Key Findings | Reference(s) |
|---|---|---|---|
| [Aib¹,¹⁰,¹⁸]-Esc(1–21) | Gly¹→Aib, Lys¹⁰→Aib, Gly¹⁸→Aib | Increased α-helicity, enhanced activity against Gram-positive bacteria, but also increased cytotoxicity. | nih.govnih.gov |
| [Aib⁸]-Esc(1-21) | Gly⁸→Aib | Active against Gram-positive bacteria (including MDR strains), improved biostability, low cytotoxicity, bent helical structure. | acs.orgnih.gov |
| Esc(1-21)-1c | Leu¹⁴→D-Leu, Ser¹⁷→D-Ser | Increased proteolytic resistance, reduced cytotoxicity, enhanced anti-biofilm activity, improved wound healing potential. | nih.govfrontiersin.orgresearchgate.net |
Rational Design of this compound Analogues and Hybrid Peptides
Building on the understanding of SAR, researchers have employed rational design strategies to create novel this compound analogues and hybrid peptides with superior therapeutic profiles. nih.govpensoft.net
Design Strategies for Enhanced Antimicrobial Potency and Selectivity
The primary goals of rational design are to boost the antimicrobial power of this compound while ensuring it selectively targets microbial cells over host cells. nih.govpensoft.net Key strategies include:
Modulating Physicochemical Properties: Fine-tuning properties like cationicity, hydrophobicity, and amphipathicity is crucial. For instance, increasing the net positive charge can enhance the initial electrostatic attraction to negatively charged bacterial membranes. nih.govpensoft.net
Single Amino Acid Substitution: As demonstrated with the Gly⁸ to Aib⁸ substitution, even a single, strategic change can dramatically expand the antimicrobial spectrum and improve biostability. acs.orgnih.gov The goal is to find substitutions that increase α-helicity, which is linked to activity against Gram-positive bacteria, without a concomitant rise in toxicity. acs.orgacs.org
Computational and Bioinformatic Tools: Online servers and bioinformatics software are increasingly used to predict the secondary structure, helicity, and physicochemical properties of designed peptides, aiding in the selection of the most promising candidates before synthesis. pensoft.net
Hybridization with Other Bioactive Peptide Sequences (e.g., Melittin)
Hybridization involves combining sequences from two or more peptides to create a new molecule with synergistic or enhanced properties. A novel hybrid peptide, BKR1 , was designed by combining the antimicrobial sequences of this compound and melittin. pensoft.net
Melittin, a major component of bee venom, is a potent AMP but is also highly hemolytic. The design of BKR1 aimed to harness the antimicrobial strength of both parent peptides while minimizing toxicity. pensoft.net
The resulting BKR1 peptide exhibited:
A high net positive charge of +9. pensoft.net
Bactericidal activity against Gram-negative bacteria, including resistant strains. pensoft.net
No hemolytic effects at its effective inhibitory concentrations, indicating a successful enhancement of selectivity compared to its parent peptides. pensoft.net
Synergistic activity with conventional antibiotics like levofloxacin, chloramphenicol, and rifampicin. pensoft.net
This successful hybridization demonstrates a powerful strategy for developing new AMPs with improved therapeutic indices. pensoft.net
Strategies for Improving Biostability and Delivery
A major hurdle for the clinical application of AMPs is their susceptibility to proteolytic degradation and difficulty in reaching the site of infection at effective concentrations. nih.goveurekaselect.com Several strategies are being explored to overcome these challenges for this compound derivatives. researchgate.neteurekaselect.com
Incorporation of D-amino acids: As detailed in section 6.1.2, replacing L-amino acids with their D-isomers is a highly effective method to increase resistance to proteases. eurekaselect.comsemanticscholar.org
Terminal Modifications: N-terminal acetylation and C-terminal amidation are common modifications. C-terminal amidation, as seen in this compound(1-21)NH₂, increases the peptide's net positive charge and can enhance antimicrobial activity while decreasing hemolytic activity. jst.go.jp N-terminal acetylation can provide resistance to aminopeptidases. jst.go.jp
Conjugation to Nanoparticles: Attaching this compound to nanoparticles, such as gold nanoparticles (AuNPs), offers a multifaceted approach to improve its therapeutic profile. nih.goveurekaselect.com Covalent conjugation of Esc(1-21) to AuNPs via a polyethylene (B3416737) glycol (PEG) linker has been shown to:
Increase the peptide's activity against P. aeruginosa by approximately 15-fold. nih.govunizar.es
Significantly enhance resistance to proteolytic digestion. nih.govnih.gov
Protect the peptide from the external environment and increase its local concentration. nih.gov
Maintain or even enhance the peptide's wound-healing capabilities. nih.gov
Encapsulation and Immobilization: Other delivery strategies include encapsulating the peptide into nanoparticles made of materials like poly(lactide-co-glycolide) or immobilizing it onto the surface of biomedical devices, such as contact lenses, to create an antimicrobial surface. eurekaselect.comsemanticscholar.org
These advanced strategies in peptide engineering and formulation are paving the way for the development of this compound-based therapeutics to combat infectious diseases. researchgate.neteurekaselect.com
Peptide Conjugation to Nanoparticles (e.g., Gold Nanoparticles, Poly(lactide-co-glycolide) Nanoparticles)
The therapeutic potential of this compound and its derivatives has been significantly enhanced through peptide engineering strategies, particularly by conjugation to nanoparticles. eurekaselect.comresearchgate.net This approach aims to overcome limitations such as poor biostability and inefficient delivery to target sites. nih.govresearchgate.net By combining the antimicrobial peptide with nanomaterials like gold nanoparticles (AuNPs) and poly(lactide-co-glycolide) (PLGA) nanoparticles, researchers have developed novel systems with improved efficacy and functionality. eurekaselect.comuniroma1.it
One prominent strategy involves the covalent conjugation of this compound(1-21)NH2, a potent derivative, to gold nanoparticles. nih.gov In a notable study, AuNPs were functionalized with a bifunctional polyethylene glycol (PEG) linker. nih.govresearchgate.net This linker possesses a thiol group that forms a stable bond with the gold surface and a carboxylic group for subsequent peptide attachment via carbodiimide-mediated coupling. nih.gov The resulting conjugate, AuNPs@Esc(1-21), demonstrated a nearly 15-fold increase in antipseudomonal activity compared to the free peptide, without inducing toxicity in human keratinocytes. researchgate.netmdpi.com This enhanced activity is attributed to the high local concentration of the peptide on the nanoparticle surface, which facilitates interaction with bacterial membranes. nih.gov Furthermore, the conjugation to AuNPs was found to protect the peptide from proteolytic degradation. researchgate.net
Another successful approach has been the encapsulation of this compound derivatives into biodegradable and biocompatible PLGA nanoparticles. eurekaselect.comuniroma1.itmdpi.com This method serves to protect the peptide from enzymatic degradation and allows for its controlled and sustained release. mdpi.com Research has shown that PLGA nanoparticles loaded with this compound-derived peptides are effective in inhibiting the growth of Pseudomonas aeruginosa, a bacterium commonly associated with cystic fibrosis lung infections. mdpi.com This formulation improves the vehiculization and efficiency of the antimicrobial peptide. mdpi.com
The conjugation of this compound to nanoparticles represents a promising strategy to augment its antimicrobial properties. These nano-peptide conjugates not only exhibit enhanced bactericidal activity but also offer improved stability, making them attractive candidates for the development of novel anti-infective therapies. nih.govresearchgate.net
Peptide Immobilization to Biomedical Devices (e.g., Contact Lenses)
The immobilization of this compound and its derivatives onto the surfaces of biomedical devices is an innovative strategy to prevent device-related infections. eurekaselect.comresearchgate.net Contact lenses, in particular, are a significant risk factor for microbial keratitis, often caused by the biofilm-forming bacterium Pseudomonas aeruginosa. nih.gov By creating an antimicrobial surface, peptide immobilization can reduce bacterial adhesion and proliferation, thereby enhancing the safety of these devices. mdpi.com
Research has focused on covalently attaching this compound(1-21)NH2 [Esc(1-21)] and its more stable diastereomer, Esc(1-21)-1c, to silicone hydrogel contact lenses. researchgate.netmdpi.comuniroma1.it One common method involves activating the carboxyl groups on the contact lens surface using reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which then allows for the formation of a covalent bond with the peptide. mdpi.com This process has been shown to successfully create an antimicrobial surface endowed with bactericidal activity. mdpi.com
Studies have demonstrated that contact lenses coated with these peptides exhibit significant antimicrobial efficacy. nih.govmdpi.com For instance, lenses coated with Esc(1-21)-1c showed a more than 99.99% killing of bacterial cells within 20 minutes of incubation with Pseudomonas cells. mdpi.com Furthermore, a 97% reduction in bacterial adhesion to these coated lenses was observed after 24 hours compared to uncoated lenses. mdpi.com Importantly, the immobilization of these peptides, such as Mel4 and this compound, did not negatively impact key contact lens parameters like diameter, thickness, base curve, or wettability. researchgate.net
The ability of these immobilized peptides to disrupt bacterial biofilms on soft contact lenses has also been highlighted. nih.gov Microbiological assays and scanning electron microscopy have confirmed that both Esc(1-21) and its diastereomer can effectively disrupt P. aeruginosa biofilms, with the diastereomer showing greater efficacy. nih.gov This strategy of immobilizing potent antimicrobial peptides like this compound onto biomedical device surfaces holds considerable promise for reducing the incidence of infections associated with their use. eurekaselect.comuniroma1.it
Synthetic Methodologies for Esculentin 1a and Its Analogues
Solid-Phase Peptide Synthesis (SPPS) Techniques
SPPS has proven to be a highly effective and efficient method for producing esculentin-1a and its derivatives. nih.govplos.orgnih.gov This approach facilitates the purification process as reagents and by-products are easily washed away while the growing peptide chain remains anchored to the solid support. csic.es
Fmoc-Based Chemistry
The most common strategy employed for the synthesis of this compound and its analogues is the Fmoc (9-fluorenylmethyloxycarbonyl) based solid-phase peptide synthesis. nih.govplos.orgnih.govnih.gov This method utilizes the Fmoc group to protect the α-amino group of the incoming amino acid. The synthesis cycle involves the deprotection of the Fmoc group, typically with a solution of piperidine (B6355638) in dimethylformamide (DMF), to expose the free amine. uci.edu The next Fmoc-protected amino acid is then coupled to the growing peptide chain. This cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled. csic.es For instance, the synthesis of this compound(1-21)NH₂ and its diastereomer, Esc(1-21)-1c, was successfully carried out using a standard Fmoc strategy. nih.gov Similarly, various fragments of esculentin-1 (B1576701), such as the 1-15 and 9-27 fragments, have been synthesized using conventional Fmoc protocols. nih.gov
Some studies have explored the use of ultrasonication-assisted Fmoc-based SPPS (US-SPPS) to enhance the efficiency of the synthesis, particularly for peptides that may present synthetic challenges. researchgate.net This technique utilizes ultrasonic waves to improve the deprotection and coupling steps. researchgate.net
Utilization of Specialized Resin Supports
The choice of resin is a critical factor in SPPS, influencing both the synthesis efficiency and the final cleavage of the peptide from the support. For the synthesis of this compound and its analogues, a variety of resin supports have been utilized.
One notable example is the use of 1,4-butanediol (B3395766) dimethacrylate cross-linked polystyrene (PS-BDODMA) support for the synthesis of esculentin-1 fragments. nih.gov Both hydroxymethyl and aminomethyl versions of this resin have been employed. nih.gov In some cases, a 4-(4-hydroxymethyl-3-methoxyphenoxy)butyric acid (HMPB) linker is attached to an aminomethyl resin to facilitate the anchoring of the first amino acid. nih.govmgutheses.in
Other commonly used resins in Fmoc-SPPS include Rink amide resin, which is suitable for the synthesis of peptide amides. researchgate.net The choice of resin depends on the desired C-terminal modification of the peptide. For instance, Rink amide resin yields a C-terminal amide upon cleavage, a common feature in many biologically active peptides, including some this compound analogues. researchgate.netnih.gov
Table 1: Resins and Linkers in this compound Synthesis
| Resin/Linker | Description | Application in this compound Synthesis | Reference(s) |
| 1,4-butanediol dimethacrylate cross-linked polystyrene (PS-BDODMA) | A specialized polystyrene-based resin. | Synthesis of esculentin-1 fragments. nih.gov | nih.gov |
| Hydroxymethyl PS-BDODMA | PS-BDODMA functionalized with hydroxymethyl groups. | Used for the synthesis of esculentin-1 fragments. nih.gov | nih.gov |
| Aminomethyl PS-BDODMA | PS-BDODMA functionalized with aminomethyl groups. | Used for the synthesis of esculentin-1 fragments. nih.gov | nih.gov |
| HMPB Linker | 4-(4-hydroxymethyl-3-methoxyphenoxy)butyric acid linker. | Appended to aminomethyl resin for anchoring the first amino acid. nih.govmgutheses.in | nih.govmgutheses.in |
| Rink Amide Resin | A common resin for producing peptide amides. | Synthesis of this compound(1-21)NH₂ and its analogues. researchgate.net | researchgate.net |
Purification and Characterization of Synthetic Peptides
Following synthesis and cleavage from the resin, the crude peptide product contains the desired peptide along with various impurities. Therefore, rigorous purification and characterization steps are essential to ensure the final product's purity and identity. nih.govnih.gov
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for both the purification and purity assessment of synthetic this compound and its analogues. nih.govplos.orgnih.govnih.gov This technique separates the peptide from impurities based on hydrophobicity. The crude peptide is dissolved in a suitable solvent and injected into an HPLC system equipped with a C18-bonded silica (B1680970) column. nih.govplos.org A gradient of an organic solvent, typically acetonitrile, in water containing an ion-pairing agent like trifluoroacetic acid (TFA), is used to elute the peptide. nih.govplos.orgnih.gov The fractions containing the pure peptide are collected, and the final purity is determined by analytical RP-HPLC, with purities often exceeding 95% or 98%. nih.govplos.orgnih.govpensoft.net
For example, synthetic Esc(1-21) and its diastereomer were purified by RP-HPLC to a purity of 98%. nih.gov Similarly, various esculentin-1 peptide fragments were purified by HPLC. nih.gov
Mass Spectrometry (MS) for Molecular Mass Verification
Mass spectrometry (MS) is an indispensable tool for verifying the molecular mass of the synthesized peptides, confirming that the correct sequence has been assembled. nih.govnih.govnih.gov Electrospray ionization mass spectrometry (ESI-MS) and matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry are commonly used techniques. nih.govnih.govpensoft.net The experimentally determined molecular mass is compared with the calculated theoretical mass of the target peptide. nih.gov For instance, the molecular mass of synthetic Esc(1-21) and its diastereomer was verified by mass spectrometry. nih.govunisi.it Likewise, the identity of a novel hybrid peptide derived from this compound was confirmed by ESI-MS. pensoft.net
Table 2: Characterization Techniques for Synthetic this compound
| Technique | Purpose | Findings for this compound | Reference(s) |
| RP-HPLC | Purification and purity assessment. | Achieved purities of >95% and >98%. nih.govplos.orgnih.gov | nih.govplos.orgnih.govnih.gov |
| Mass Spectrometry (ESI-MS, MALDI-TOF MS) | Verification of molecular mass. | Confirmed the correct molecular mass of various this compound peptides and their analogues. nih.govnih.govnih.govpensoft.net | nih.govnih.govnih.govpensoft.net |
| Amino Acid Analysis | Determination of amino acid composition. | Used to characterize synthetic esculentin-1 fragments. nih.gov | nih.gov |
Amino Acid Analysis
Amino acid analysis is another characterization technique used to confirm the amino acid composition of the synthetic peptide. nih.gov This method involves hydrolyzing the peptide into its constituent amino acids, which are then separated, identified, and quantified. This analysis provides further evidence for the correct synthesis of the target peptide. For example, synthetic esculentin-1 peptide fragments were characterized by amino acid analysis. nih.gov
Advanced Research Methodologies for Esculentin 1a Studies
In Vitro Cell-Based Assays
In vitro cell-based assays are fundamental in characterizing the biological activities of Esculentin-1a and its derivatives. These assays provide crucial insights into the peptide's effects on various cellular processes.
Cell Viability and Proliferation Assays (e.g., MTT, CCK8)
Assessing the impact of this compound on cell viability and proliferation is a primary step in its characterization. Commonly used methods include the MTT and Cell Counting Kit-8 (CCK-8) assays.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt, MTT, into purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells. Studies have utilized the MTT assay to evaluate the long-term (24 hours) cytotoxic effects of this compound derivatives on various mammalian cell lines. researchgate.net
The Cell Counting Kit-8 (CCK-8) assay offers a more sensitive and convenient alternative. biocompare.combosterbio.com It uses a highly water-soluble tetrazolium salt, WST-8, which is reduced by cellular dehydrogenases to a water-soluble orange formazan dye. biocompare.combosterbio.com This allows for a more straightforward procedure as the product is directly measured without the need for a solubilization step. bosterbio.com The CCK-8 assay has been employed to determine the proliferative impact of an this compound fragment, Esc-1a(1–21)NH₂, on Human Umbilical Vein Endothelial Cells (HUVECs). jst.go.jp Research showed that at a concentration of 6.25 µg/mL, this peptide fragment exhibited the most significant proliferative effect on HUVECs. jst.go.jp
Table 1: Comparison of Cell Viability and Proliferation Assays
| Assay | Principle | Advantages | Disadvantages |
| MTT | Reduction of yellow MTT to purple formazan by mitochondrial dehydrogenases in viable cells. researchgate.net | Well-established and widely used. | Requires a solubilization step for the formazan crystals. bosterbio.com |
| CCK-8 | Reduction of water-soluble WST-8 to orange formazan by cellular dehydrogenases in viable cells. biocompare.combosterbio.com | High sensitivity, one-bottle solution, no solubilization needed, low toxicity allowing for further use of cells. bosterbio.comjst.go.jp | May have higher background absorbance. |
Cell Migration and Wound Healing Assays (e.g., Scratch Assay, Transwell Assay)
Understanding the influence of this compound on cell migration is crucial, particularly for its potential role in processes like wound healing and angiogenesis. The scratch assay and Transwell assay are two widely adopted methods for this purpose. frontiersin.org
The scratch assay , also known as the wound healing assay, is a straightforward method to study collective cell migration. nih.gov A "scratch" or gap is created in a confluent monolayer of cells, and the closure of this gap by migrating cells is monitored over time. nih.gov This assay was used to demonstrate that Esc-1a(1–21)NH₂ promotes the migration of HUVECs. The fastest and most significant closure of the scratch was observed when HUVECs were treated with 6.25 µg/mL of the peptide for 24 hours. jst.go.jp Similarly, the effect of this compound derived peptides on the re-epithelialization of a pseudo-wound in bronchial epithelial cells has been studied using a modified wound healing assay with culture inserts to create a standardized gap. nih.gov
The Transwell assay , or Boyden chamber assay, provides a more quantitative measure of cell migration, particularly in response to chemoattractants. frontiersin.orgnih.gov Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane. The lower chamber contains a medium with or without a chemoattractant. The number of cells that migrate through the pores to the lower side of the membrane is quantified. nih.gov This assay confirmed the pro-migratory effect of Esc-1a(1–21)NH₂ on HUVECs, with the most significant migration observed at a concentration of 6.25 µg/mL. jst.go.jp
Table 2: Key Findings from Cell Migration and Wound Healing Assays for Esc-1a(1–21)NH₂
| Assay | Cell Line | Concentration | Key Finding |
| Scratch Assay | HUVECs | 6.25 µg/mL | Fastest and most significant closure of the wound gap after 24 hours. jst.go.jp |
| Transwell Assay | HUVECs | 6.25 µg/mL | Most potent pro-migratory effect observed. jst.go.jp |
| Wound Healing Assay | Bronchial Epithelial Cells | Various | Esc(1-21)-1c, a diastereomer of this compound, was more efficient in promoting re-epithelialization. nih.gov |
Immune Cell Response Assays (e.g., Cytokine Secretion, Respiratory Burst)
The immunomodulatory properties of this compound are investigated by assessing its effects on immune cells. Key assays in this area focus on cytokine secretion and respiratory burst activity.
Cytokine Secretion Assays measure the release of signaling molecules like interleukins (IL), tumor necrosis factor-alpha (TNF-α), and interferons (IFN) from immune cells in response to a stimulus. eurofins-biomnis.comthermofisher.com These assays, often performed using techniques like ELISA (Enzyme-Linked Immunosorbent Assay), are crucial for understanding how this compound modulates the inflammatory response. eurofins-biomnis.comnih.gov For instance, studies on other peptides have shown the ability to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-1β in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, while increasing the anti-inflammatory cytokine IL-10. mdpi.com
The Respiratory Burst Assay measures the production of reactive oxygen species (ROS) by phagocytic cells like neutrophils and macrophages, a critical mechanism for killing pathogens. medbullets.comfrontiersin.org This rapid release of ROS can be quantified using various probes. Research on other peptides has demonstrated the ability to amplify the respiratory burst response in immune cells. uoguelph.ca
Eukaryotic Cell Line Models (e.g., HaCaT Keratinocytes, HUVECs, A549 cells, RAW264.7 cells)
The selection of appropriate cell line models is critical for elucidating the specific cellular targets and mechanisms of action of this compound.
HaCaT Keratinocytes: These are spontaneously immortalized human keratinocytes that are not cancerous. nih.gov They serve as a valuable model for studying wound healing and the peptide's effects on skin cells. researchgate.netmdpi.com
Human Umbilical Vein Endothelial Cells (HUVECs): HUVECs are a standard model for studying angiogenesis, the formation of new blood vessels. jst.go.jp They have been instrumental in demonstrating the pro-angiogenic and pro-migratory effects of this compound fragments. jst.go.jp
A549 cells: This is a human lung adenocarcinoma cell line. researchgate.netmdpi.com It is often used to assess the cytotoxic or anti-proliferative potential of compounds against cancer cells. researchgate.netmdpi.com
RAW264.7 cells: These murine macrophages are a widely used model to study inflammatory and immune responses. researchgate.netjmb.or.kr They are employed to investigate the effects of peptides on cytokine production and phagocytic activity. mdpi.comjmb.or.kr
Biophysical Techniques for Membrane Interaction Studies
Understanding how this compound interacts with cell membranes is key to deciphering its mechanism of action. Biophysical techniques provide molecular-level details of these interactions.
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique used to study the interaction of peptides with model membrane systems. nih.gov It can provide information on the peptide's binding, insertion, and conformational changes upon interacting with lipids. nih.gov
This technique often utilizes intrinsic tryptophan fluorescence or extrinsic fluorescent probes. When a peptide containing a tryptophan residue, like some this compound analogues, binds to a lipid membrane, changes in the local environment of the tryptophan can cause a blue shift (a shift to a shorter wavelength) in its fluorescence emission spectrum. This indicates the movement of the tryptophan from a polar aqueous environment to a nonpolar lipid environment. jmb.or.krjmb.or.kr Fluorescence quenching experiments, using quenchers like acrylamide, can further determine how deeply the peptide is buried within the membrane. jmb.or.kr Studies on this compound and its diastereomers have used these methods to investigate their interaction with lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. jmb.or.krjmb.or.kr
Liposome-Based Assays
Liposome-based assays are crucial tools for elucidating the mechanisms by which this compound and its derivatives interact with and disrupt cell membranes. These assays utilize model membranes, typically in the form of liposomes, which are vesicles composed of phospholipid bilayers that can mimic the composition of either bacterial or mammalian cell membranes.
One of the primary applications of these assays in this compound research is to study membrane permeabilization. A common technique involves entrapping a fluorescent dye, such as calcein (B42510) or carboxyfluorescein, at a self-quenching concentration within large unilamellar vesicles (LUVs). frontiersin.org When this compound interacts with and disrupts the liposomal membrane, the dye is released into the surrounding medium, leading to a significant increase in fluorescence intensity as it becomes diluted. This allows researchers to quantify the peptide's membrane-disrupting activity in real-time. frontiersin.org
Studies have employed liposomes with varying lipid compositions to understand the selectivity of this compound. For instance, anionic liposomes are used to mimic the negatively charged membranes of bacteria, while zwitterionic or neutral liposomes serve as models for mammalian cell membranes. nih.govfrontiersin.org Research has shown that this compound and its analogs have a higher affinity for and are more effective at disrupting anionic membranes, which is consistent with their potent antimicrobial activity and lower toxicity towards host cells. nih.govacs.org This selectivity is attributed to the initial electrostatic interaction between the cationic peptide and the negatively charged phospholipids (B1166683) in bacterial membranes. nih.gov
Furthermore, liposome-based assays are used to investigate the structural changes that this compound undergoes upon membrane binding. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are used in conjunction with membrane-mimicking micelles (a type of liposome) to determine the three-dimensional structure of the peptide when it is interacting with a lipid environment. These studies have revealed that this compound adopts an α-helical structure, a common conformation for membrane-active antimicrobial peptides, which is essential for its ability to insert into and disrupt the phospholipid bilayer. acs.orgfrontiersin.org The minimum length of approximately 20 amino acids is considered necessary for the peptide to form a stable α-helix that can span the membrane. frontiersin.org
Molecular Biology and Gene Expression Analysis
Molecular biology techniques are fundamental to understanding the multifaceted effects of this compound beyond simple membrane disruption. These methods allow researchers to investigate how the peptide influences cellular processes at the genetic and protein levels, providing a more comprehensive picture of its mechanism of action. Gene expression analysis, in particular, reveals how bacteria adapt and respond to the stress induced by the peptide.
Studies have demonstrated that this compound and its derivatives can modulate the expression of a wide array of genes in bacteria, including those involved in biofilm formation, virulence, and stress responses. This indicates that the peptide's activity is not solely limited to its interaction with the cell membrane but also involves the perturbation of intracellular pathways. For example, derivatives of this compound have been shown to influence the expression of genes crucial for the pathogenesis of Escherichia coli O157:H7. mdpi.comresearchgate.net
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Levels
Quantitative Real-Time PCR (qRT-PCR) is a powerful and sensitive technique used to measure the expression levels of specific genes in response to this compound treatment. This method allows for the precise quantification of messenger RNA (mRNA) transcripts, providing direct evidence of gene upregulation or downregulation.
In studies involving E. coli O157:H7, qRT-PCR has been employed to analyze the expression of genes related to biofilm formation and stress. jst.go.jp It was found that sub-inhibitory concentrations of this compound derivatives led to the upregulation of several genes, including those involved in the regulation of biofilm formation and dispersal, as well as stress response genes. jst.go.jp For instance, the expression of genes such as flhC, flhD, and fliC, which are related to flagellar synthesis and motility, was increased. jst.go.jp
Similarly, in Pseudomonas aeruginosa, qRT-PCR has been used to demonstrate that this compound derivatives can downregulate the expression of genes associated with virulence and the quorum-sensing system, which are critical for biofilm maturation. acs.org Furthermore, transcriptional analysis has revealed a significant decrease in the expression of genes encoding proteins for the MexAB-OprM efflux pump, which is involved in antibiotic resistance. biorxiv.org This suggests that this compound can make bacteria more susceptible to conventional antibiotics by inhibiting this efflux system. biorxiv.org
The general procedure for such an experiment involves treating bacterial cultures with a sub-lethal concentration of this compound, followed by the isolation of total RNA. jst.go.jpnih.gov This RNA is then reverse-transcribed into complementary DNA (cDNA), which serves as the template for the qRT-PCR reaction using primers specific to the genes of interest. jst.go.jp The changes in gene expression are typically normalized to a housekeeping gene to ensure accuracy. researchgate.net
| Gene | Organism | Observed Effect | Associated Function |
| flhC, flhD, fliC | E. coli O157:H7 | Upregulation | Biofilm formation, flagellar system |
| nirB, spoT, sodC | E. coli O157:H7 | Upregulation | Stress response |
| espAD, ler | E. coli O157:H7 | Positive regulation | Pathogenicity (locus of enterocyte effacement) |
| MexAB-OprM genes | P. aeruginosa | Downregulation | Antibiotic efflux pump |
| rhlA, rhlB, lasB, lasI | P. aeruginosa | Downregulation | Quorum sensing, virulence |
Proteomic Analysis
Proteomic analysis provides a global view of the changes in protein expression within a cell in response to an external stimulus like this compound. This approach complements gene expression studies by confirming whether changes in mRNA levels translate to altered protein levels, and by identifying other protein-level modifications.
In studies on Saccharomyces cerevisiae, a eukaryotic model organism, proteomic analysis has revealed that this compound(1-21) can cause the downregulation of enzymes involved in the lower glycolytic pathway and proteins involved in cell wall synthesis and spindle body formation. nih.gov A notable finding was the decrease in the level of actin, a key cytoskeletal protein, which leads to significant changes in cell physiology. nih.gov
More recently, differential proteomic approaches have been used to investigate the synergistic effects of an this compound derivative, Esc(1-21)-1c, with conventional antibiotics against P. aeruginosa. biorxiv.org This analysis revealed a significant reduction in the abundance of three proteins belonging to the MexAB-OprM efflux pump. biorxiv.org This finding, which was corroborated by transcriptional analysis, provides a molecular basis for the observed synergy, as the downregulation of this pump would lead to increased intracellular concentrations of the antibiotic. biorxiv.org
Microscopic Techniques
Microscopic techniques are indispensable for visualizing the structural and morphological changes induced by this compound on both bacterial and eukaryotic cells. These methods provide direct visual evidence of the peptide's effects, from the disruption of bacterial biofilms to its interaction with and localization within host cells. A variety of microscopic approaches are utilized, each offering unique insights into the peptide's activity.
Scanning Electron Microscopy (SEM) for Biofilm Structure
Scanning Electron Microscopy (SEM) is a powerful technique for studying the surface topography of samples at high resolution. In the context of this compound research, SEM is extensively used to visualize the effects of the peptide on the three-dimensional structure of bacterial biofilms.
Studies have shown that in the absence of this compound, bacteria like E. coli and P. aeruginosa form dense, multi-layered biofilms where the cells are embedded in a thick matrix of extracellular polymeric substances. frontiersin.orgjst.go.jp However, when these biofilms are treated with sub-inhibitory concentrations of this compound or its derivatives, SEM imaging reveals a dramatic disruption of this architecture. frontiersin.orgjst.go.jp The biofilms appear sparser, with a significant reduction in the number of bacterial cells and the amount of extracellular matrix. jst.go.jp In some cases, the peptide treatment leads to the formation of smaller, irregular cell aggregates instead of a cohesive biofilm structure. These observations from SEM provide compelling visual confirmation of the anti-biofilm activity of this compound that is often first quantified by methods like crystal violet staining. frontiersin.org
| Microscopic Technique | Organism/System | Key Findings |
| Scanning Electron Microscopy (SEM) | E. coli O157:H7 biofilm | Untreated biofilms are dense with a smooth surface and polysaccharide matrix. Treatment with this compound derivatives leads to a reduction in biofilm formation. jst.go.jp |
| Scanning Electron Microscopy (SEM) | P. aeruginosa biofilm on contact lenses | Peptides were able to disrupt the bacterial biofilm, with a diastereomer showing greater efficacy. frontiersin.org |
Optical Microscopy
Optical microscopy, including fluorescence and confocal microscopy, is widely used to study the effects of this compound on both bacterial and mammalian cells, as well as to determine the peptide's subcellular localization.
In studies on human keratinocytes, phase-contrast microscopy has been used to observe cell migration in wound healing assays. These experiments have shown that this compound can stimulate the migration of these skin cells, suggesting a role in promoting wound re-epithelialization. Fluorescence microscopy, often using fluorescently tagged phalloidin (B8060827) to stain the actin cytoskeleton, has revealed changes in cell morphology, such as the formation of filopodia, in peptide-treated cells, which is indicative of migratory activity.
Confocal microscopy has been particularly valuable for visualizing the intracellular fate of this compound. By using rhodamine-labeled versions of the peptide, researchers have been able to track its entry into bronchial epithelial cells. These studies have shown that this compound and its derivatives can localize within the cytoplasm, with some showing a distinct perinuclear distribution. This intracellular localization is crucial for its ability to clear internalized bacteria, a key factor in persistent infections like those in cystic fibrosis patients.
Computational and In Silico Approaches
Computational and in silico methodologies are increasingly vital in the study of antimicrobial peptides (AMPs) like this compound, offering ways to overcome experimental limitations such as cytotoxicity and proteolytic degradation. frontiersin.orgresearchgate.net These advanced computational tools enable detailed investigation into the structure-function relationships of this compound and its derivatives. frontiersin.org By simulating complex biological environments and peptide interactions at an atomic level, researchers can predict the biological properties of novel peptide designs, thus guiding and accelerating the development of more effective and stable antimicrobial agents. researchgate.net These approaches are instrumental in the rational design and optimization of AMPs to combat the global challenge of antibiotic resistance. researchgate.net
In silico techniques are particularly useful for predicting how modifications, such as amino acid substitutions or the creation of hybrid molecules, will affect the peptide's physicochemical properties and, consequently, its biological activity. mdpi.com For instance, computational analyses can correlate features like peptide length, hydrophobicity, and net charge with antimicrobial efficacy. mdpi.com Software platforms like SWISS-MODEL and MODELLER are employed to generate three-dimensional structural models of this compound and its analogs, providing a visual and structural basis for understanding their mechanisms of action. researchgate.net
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. In this compound research, MD simulations provide atomic-level insights into the peptide's interaction with bacterial membranes, a critical step in its antimicrobial action. biorxiv.org These simulations can model the peptide as it binds to, inserts into, and potentially disrupts the lipid bilayer of a bacterial cell membrane. biorxiv.orgacs.org
Researchers utilize simulation engines like Gromacs with force fields such as CHARMM36 to model the peptide and membrane components. biorxiv.org The simulations are typically run under conditions that mimic a biological environment, with constant temperature and pressure. biorxiv.org By analyzing the simulation trajectories, scientists can understand how this compound and its analogs orient themselves upon approaching a membrane and the conformational changes they undergo, such as folding into an α-helical structure. acs.orgresearchgate.net For example, studies have shown that while this compound(1-21)NH2 may be unstructured in an aqueous solution, it adopts a predominantly α-helical conformation in a membrane-mimicking environment. researchgate.net
MD simulations can also elucidate the translocation mechanisms of peptides across the complex outer membrane of Gram-negative bacteria, which is composed of lipopolysaccharides (LPS). biorxiv.org These studies can calculate the free energy landscape of the peptide as it moves through different layers of the membrane, identifying potential energy barriers and favorable binding sites. biorxiv.org Findings from these simulations help explain the membranolytic activity of this compound and guide modifications to enhance its ability to penetrate bacterial defenses. biorxiv.orgrcsb.org
Table 1: Key Findings from Molecular Dynamics (MD) Simulation Studies of this compound and Related Peptides
| Peptide Studied | Simulation Environment/Target | Key Findings | Reference(s) |
| Esculentin-1b(1–18) | Zwitterionic and negatively charged micelles | Showed higher affinity for and deeper insertion into negatively charged micelles (prokaryotic model); adopted an amphipathic helical structure with a kink. | acs.org |
| This compound(1-21)NH2 | Lipopolysaccharide (LPS) micelles | Adopts an alpha-helical conformation in a membrane-mimicking environment, which is crucial for its antimicrobial activity. | researchgate.net |
| Generic Antimicrobial Peptide (CM15) | Gram-negative outer membrane (E. coli) | Revealed a favorable binding free energy in the O-antigen region and a significant energy barrier at the core-saccharide/lipid A interface. The peptide elongates and forms a transient water channel during translocation. | biorxiv.org |
| Esculetin (B1671247) | Glutamate racemase (NG-MurI) | MD simulations indicated that the esculetin-enzyme complex was energetically stable, suggesting it as a potential inhibitor. | researchgate.net |
Molecular Modeling for Peptide Design
Molecular modeling is a cornerstone of modern peptide design, enabling the creation of novel antimicrobial agents with enhanced properties based on the structure of natural peptides like this compound. researchgate.net This in silico approach allows for the rational design of new peptide sequences, such as hybrids or analogs with amino acid substitutions, to improve antimicrobial potency, selectivity, and stability. frontiersin.orgresearchgate.net
Computational tools are used to analyze key physicochemical parameters of the newly designed peptides. These parameters are critical predictors of antimicrobial function. mdpi.com The goal of these designs can be multifaceted, from increasing the net positive charge to enhance interaction with negatively charged bacterial membranes, to optimizing the amphipathic α-helical structure, which is often crucial for membrane disruption. mdpi.comjst.go.jp The insights gained from molecular modeling significantly reduce the amount of trial-and-error in laboratory synthesis and testing, making the development of new therapeutic candidates more efficient. researchgate.netresearchgate.net
Table 2: Examples of this compound-Based Peptides Designed Using Molecular Modeling
| Designed Peptide | Parent Peptides / Modifications | Modeling Approach / Software | Predicted Outcome / Purpose | Reference(s) |
| BKR1 | This compound and Melittin | Homology modeling using MODELLER to generate a 3D structure. | Design of a novel hybrid peptide with significant antimicrobial activity against Gram-negative bacteria. | researchgate.net |
| Esculentin-1PN | Homolog from Pelophylax nigromaculatus | Homology modeling using SWISS-MODEL with Esculentin-1b as a template. | To determine the structural model of a newly identified Esculentin-1 (B1576701) homolog. | researchgate.net |
| Esc(1-21) Analog | This compound(1-21)NH2 with Aib substitutions | Not specified | To increase the α-helicity and enhance potency against Gram-positive bacteria. | researchgate.net |
| Esc(1-21)-1c | This compound(1-21)NH2 with D-amino acid substitutions (D-Leu¹⁴, D-Ser¹⁷) | Not specified | To increase stability against proteolytic degradation and reduce cytotoxicity. | frontiersin.org |
Future Directions and Research Gaps in Esculentin 1a Studies
Elucidation of Novel Molecular Targets and Signaling Pathways
While the membrane-disrupting capabilities of Esculentin-1a are well-documented, current research is delving deeper to identify other molecular targets and signaling pathways it may influence. nih.govplos.org Beyond its direct antimicrobial action, which involves interaction with the negatively charged components of bacterial cell walls, studies are exploring its immunomodulatory and wound-healing properties. researchgate.netfrontiersin.org
Recent findings indicate that this compound(1-21)NH2 can promote the migration of human keratinocytes, a crucial process in wound re-epithelialization. plos.org This effect is believed to be mediated, at least in part, through the epidermal growth factor receptor (EGFR)-dependent signaling pathway. plos.orgresearchgate.net Further investigation into this and other pathways, such as the PI3K/Akt signaling pathway implicated in angiogenesis, could reveal new therapeutic applications for this compound and its analogs. jst.go.jpjst.go.jp Researchers are also interested in its potential to modulate inflammatory responses, for instance, by hindering the secretion of pro-inflammatory cytokines like TNF-α. frontiersin.org Pinpointing these specific molecular interactions will be crucial for developing targeted therapies with enhanced efficacy and reduced side effects.
Development of Highly Selective this compound Analogues with Enhanced Potency
To improve upon the natural peptide, scientists are actively designing and synthesizing this compound analogs with superior characteristics. researchgate.netfrontiersin.org The primary goals are to enhance antimicrobial potency, increase selectivity for microbial cells over host cells, and improve stability.
One successful strategy involves the substitution of L-amino acids with their D-enantiomers. researchgate.net For example, the analog Esc(1-21)-1c, which contains two D-amino acid substitutions, has demonstrated reduced toxicity towards mammalian cells and increased resistance to degradation by proteases. researchgate.netnih.gov This modification also enhanced its ability to inhibit biofilm formation by Pseudomonas aeruginosa. nih.gov
Another approach is the incorporation of non-standard amino acids, such as α-aminoisobutyric acid (Aib). nih.gov The introduction of Aib residues into the peptide's structure was shown to promote a more stable α-helical conformation, leading to increased activity against Gram-positive bacteria. nih.gov These structure-activity relationship studies are fundamental to creating a new generation of this compound-based therapeutics with optimized performance.
Exploration of Synergistic Effects with Other Therapeutic Agents
A significant area of research is the investigation of this compound's synergistic potential when combined with conventional antibiotics and other therapeutic agents. researchgate.net This strategy aims to enhance the efficacy of existing drugs, combat antibiotic resistance, and potentially lower the required therapeutic doses, thereby reducing toxicity.
Studies have shown that this compound derivatives can act synergistically with antibiotics like aztreonam (B1666516) and colistin (B93849) to inhibit the growth of multidrug-resistant bacteria, including Pseudomonas aeruginosa and Acinetobacter baumannii. researchgate.netmdpi.com The peptide is thought to potentiate the antibiotics' effects by increasing the permeability of the bacterial membrane. mdpi.com More recent research has also explored combinations with natural compounds, such as essential oils from the Cymbopogon genus, which have demonstrated synergistic activity against E. coli O157:H7. nih.gov These findings open up new possibilities for combination therapies to tackle challenging infections. Furthermore, Esc(1-21)-1c has been found to increase the susceptibility of P. aeruginosa to conventional antibiotics by downregulating the expression of the MexAB-OprM efflux pump. researchgate.net
Advanced Delivery Systems for Targeted Efficacy
A major hurdle in the clinical application of peptide-based drugs like this compound is their delivery to the target site and their stability in biological environments. researchgate.netfrontiersin.org To address this, researchers are developing advanced delivery systems to protect the peptide from degradation, improve its solubility, and ensure its release at the site of infection.
Nanoparticle-based carriers have emerged as a promising solution. mdpi.com Poly(lactic-co-glycolic acid) (PLGA) nanoparticles have been successfully used to encapsulate this compound derivatives, leading to prolonged therapeutic efficacy against P. aeruginosa lung infections in preclinical models. nih.govacs.orgmdpi.com These nanoparticles can also improve the transport of the peptide through mucus, a significant barrier in respiratory infections. acs.org
Other innovative delivery strategies include conjugation to gold nanoparticles (AuNPs), which has been shown to increase the peptide's activity against P. aeruginosa and its resistance to proteolytic digestion. frontiersin.org Additionally, immobilizing this compound onto biomedical surfaces, such as contact lenses, is being explored as a way to prevent microbial colonization and biofilm formation. nih.goveurekaselect.com
Broadening the Scope of Biological Activities and Therapeutic Applications in Preclinical Models
While initially recognized for its antimicrobial properties, the biological activities of this compound are now understood to be much broader. researchgate.net Preclinical studies are actively exploring its potential in a variety of therapeutic areas beyond infectious diseases.
The wound-healing properties of this compound are a significant area of interest. researchgate.net In mouse models, it has been shown to accelerate wound closure by promoting angiogenesis and collagen deposition. jst.go.jp Its ability to stimulate the migration of keratinocytes and endothelial cells further supports its potential as a wound-healing agent. plos.orgjst.go.jp
Furthermore, some this compound derivatives have demonstrated insulinotropic effects, stimulating insulin (B600854) release and protecting pancreatic β-cells from apoptosis. researchgate.net This suggests a potential therapeutic role in the management of type 2 diabetes. researchgate.netresearchgate.net Continued investigation in relevant preclinical models is essential to validate these findings and pave the way for clinical translation.
Addressing Challenges in Biostability and Pharmacokinetics in Relevant Biological Milieus
A critical aspect of developing this compound for clinical use is overcoming its inherent limitations in biostability and pharmacokinetics. researchgate.net As a peptide, it is susceptible to degradation by proteases present in biological fluids, which can significantly shorten its half-life and reduce its therapeutic efficacy. frontiersin.orgresearchgate.net
Strategies to enhance biostability are a key focus of current research. The incorporation of D-amino acids or other non-natural amino acids into the peptide sequence has proven effective in increasing resistance to enzymatic degradation. researchgate.netresearchgate.net Chemical modifications such as PEGylation, which involves attaching polyethylene (B3416737) glycol chains to the peptide, are also being explored to improve its stability and circulation time. researchgate.netmdpi.com
Understanding the pharmacokinetic profile of this compound and its analogs is equally important. This includes studying their absorption, distribution, metabolism, and excretion in relevant biological systems. Advanced delivery systems, such as encapsulation in nanoparticles, not only protect the peptide from degradation but can also favorably alter its pharmacokinetic properties, leading to sustained release and improved bioavailability at the target site. mdpi.commdpi.com Addressing these challenges is paramount for the successful clinical development of this compound-based therapies.
Q & A
Q. What metadata is essential for publishing this compound research to facilitate replication?
- Methodological Answer : Include peptide sequence, purity (>95%), solvent systems, cell line authentication (e.g., STR profiling), and instrument calibration details. For in vivo studies, report animal strain, age, and housing conditions. Use FAIR data principles (Findable, Accessible, Interoperable, Reusable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
